molecular formula C8H7F2NO B2845671 6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde CAS No. 1780829-93-7

6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde

Cat. No.: B2845671
CAS No.: 1780829-93-7
M. Wt: 171.147
InChI Key: BPDOTSGCXKIXTP-UHFFFAOYSA-N
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Description

6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H7F2NO and a molecular weight of 171.15 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with a difluoroethyl group and an aldehyde group. This compound is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

The synthesis of 6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde typically involves the introduction of the difluoroethyl group to the pyridine ring followed by the formation of the aldehyde group. One common synthetic route includes the reaction of 2-chloropyridine with 1,1-difluoroethane in the presence of a base to form 6-(1,1-difluoroethyl)pyridine. This intermediate is then oxidized to form the aldehyde group, resulting in this compound. Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde undergoes various chemical reactions due to the presence of the aldehyde and difluoroethyl groups. Common reactions include:

Scientific Research Applications

6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The difluoroethyl group can influence the compound’s reactivity and interactions with other molecules. Specific pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde can be compared with other similar compounds such as:

    6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    6-(1,1-Difluoroethyl)pyridine-2-methanol: Similar structure but with an alcohol group instead of an aldehyde group.

    2-(1,1-Difluoroethyl)pyridine: Lacks the aldehyde group, making it less reactive in certain types of reactions

Properties

IUPAC Name

6-(1,1-difluoroethyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-8(9,10)7-4-2-3-6(5-12)11-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDOTSGCXKIXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=N1)C=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780829-93-7
Record name 6-(1,1-difluoroethyl)pyridine-2-carbaldehyde
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